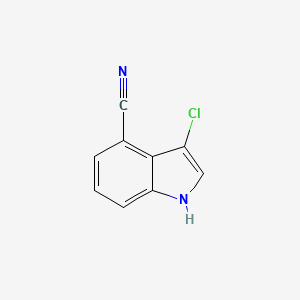

3-chloro-1H-indole-4-carbonitrile

Description

3-Chloro-1H-indole-4-carbonitrile is a heterocyclic aromatic compound featuring an indole scaffold substituted with a chlorine atom at position 3 and a cyano group at position 4. The indole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The chloro and cyano substituents introduce electron-withdrawing effects, altering the compound’s electronic distribution, solubility, and reactivity.

Properties

Molecular Formula |

C9H5ClN2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

3-chloro-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H |

InChI Key |

GUXUCLLRXQHCJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Cl)C#N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of indoles, including 3-chloro-1H-indole-4-carbonitrile, exhibit a broad spectrum of biological activities. These compounds have been studied for their potential pharmacological effects, particularly as antimicrobial and anticancer agents. The presence of both halogen and nitrile functionalities enhances their interaction with biological targets, making them suitable candidates for drug development.

DYRK1A Inhibition

A notable application of indole derivatives is their role as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). A study demonstrated that modifications of indole-3-carbonitriles led to the development of potent DYRK1A inhibitors with submicromolar activity in cell culture assays. The structure of this compound can be utilized as a template for designing new inhibitors that enhance solubility and reduce lipophilicity, thus improving their therapeutic efficacy .

Biological Interactions

Studies on this compound have focused on its interactions with biological systems. Research indicates that it can modulate enzyme activity significantly, particularly affecting cytochrome P450 enzymes. This modulation is crucial for understanding its pharmacokinetics and potential drug-drug interactions, which are essential considerations in drug development.

Comparative Analysis with Related Compounds

The table below compares this compound with structurally similar compounds, highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-1H-indole | Chlorine at C5 position | Higher reactivity in electrophilic substitution |

| 3-Bromo-1H-indole | Bromine at C3 position | More reactive than chloro derivatives |

| 2-Cyanoindole | Cyano group at C2 position | Different electronic properties due to cyano group |

| 5-Fluoro-1H-indole | Fluorine at C5 position | Exhibits different biological activities |

| 6-Methylindole | Methyl group at C6 position | Altered steric effects influencing reactivity |

The specific substitution pattern in this compound influences its reactivity and potential applications in medicinal chemistry.

Case Study: DYRK1A Inhibitors Development

In a detailed study published in Nature, a series of indole derivatives were synthesized and evaluated for their inhibitory activity against DYRK kinases. The results indicated that compounds derived from this compound exhibited promising inhibitory effects, demonstrating minimal cytotoxicity while effectively inhibiting kinase activity in biochemical assays. This highlights the potential of this compound as a lead structure for developing new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-chloro-1H-indole-4-carbonitrile, highlighting substituent positions, functional groups, and physicochemical properties:

Electronic and Reactivity Differences

- Cyano Group Position: The cyano group at position 4 in the target compound creates distinct electronic effects compared to isomers like 3-cyanoindole () or 5-cyanoindole ().

- Chloro vs. This contrasts with 6-fluoro-substituted indoles (), where fluorine’s electronegativity and smaller size influence solubility and metabolic stability .

- Functional Group Reactivity: The cyano group in this compound is less reactive toward nucleophiles than the aldehyde in 1H-indole-4-carboxaldehyde (), making the former more stable under basic conditions but less versatile in condensation reactions .

Key Research Findings

- Biological Relevance: Chloro and cyano substituents are common in kinase inhibitors and antimicrobial agents. For example, 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile () demonstrates how halogen placement impacts target selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-1H-indole-4-carbonitrile, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer:

- Multi-step synthesis : Start with indole derivatives (e.g., indole-4-carboxaldehyde) and employ nucleophilic substitution at the 3-position. Chlorination can be achieved using POCl₃ or SOCl₂ under anhydrous conditions.

- Green chemistry approaches : Substitute hazardous solvents with ionic liquids or ethanol/water mixtures to enhance sustainability. Microwave-assisted synthesis may reduce reaction time .

- Yield optimization : Monitor reaction progress via TLC (Rf ≈ 0.41 in ethyl acetate/hexane) and adjust stoichiometry (e.g., excess cyanide source) to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- NMR analysis : In DMSO-d₆, expect:

- ¹H NMR : Aromatic protons (δ 6.92–7.37 ppm), NH proton (δ ~10.90 ppm, broad singlet).

- ¹³C NMR : Nitrile carbon (δ ~115–120 ppm), aromatic carbons (δ 110–140 ppm).

- IR validation : Key peaks include C≡N stretch (~2207 cm⁻¹) and N–H stretches (~3158–3361 cm⁻¹) .

- LCMS verification : Look for [M]⁻ or [M+H]⁺ ions matching the molecular weight (C₉H₄ClN₂: 176.6 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact (risk of irritation ).

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Label containers with GHS hazard codes (e.g., H302: Harmful if swallowed ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

Q. How can researchers address contradictory biological activity data for this compound in anticancer assays?

Methodological Answer:

- Experimental design :

- Use standardized cell lines (e.g., MCF-7 for breast cancer) with controls (e.g., doxorubicin).

- Replicate assays (n ≥ 3) to account for variability in IC₅₀ values.

- Data analysis : Apply statistical tools (e.g., ANOVA) to distinguish outliers. Cross-validate with apoptosis markers (e.g., caspase-3 activation ).

- Mechanistic studies : Perform molecular docking to assess binding affinity with target proteins (e.g., tubulin) .

Q. What strategies optimize the environmental sustainability of synthesizing this compound?

Methodological Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-based systems .

- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported CuI) to reduce heavy metal waste.

- Energy efficiency : Adopt flow chemistry reactors to minimize energy consumption and improve scalability .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., unexpected IR peaks) during characterization?

Methodological Answer:

Q. What methodologies validate crystallographic data when twinning or disorder is observed?

Methodological Answer:

- Software tools : Use SHELXD for twin-law identification and PLATON to analyze voids/disorder.

- Refinement constraints : Apply ISOR and DELU restraints to stabilize thermal parameters in disordered regions .

- Cross-validation : Compare with PDB-deposited structures (e.g., 5-chloroindole analogs ).

Biological & Pharmacological Applications

Q. What in vitro models are suitable for evaluating the antiviral potential of this compound?

Methodological Answer:

- Viral targets : Screen against RNA viruses (e.g., SARS-CoV-2) using plaque reduction assays.

- Dose-response curves : Test concentrations from 1 μM to 100 μM, monitoring cytopathic effects (CPE) .

- Mechanistic insight : Use RT-qPCR to measure viral replication inhibition (e.g., targeting RdRp ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.